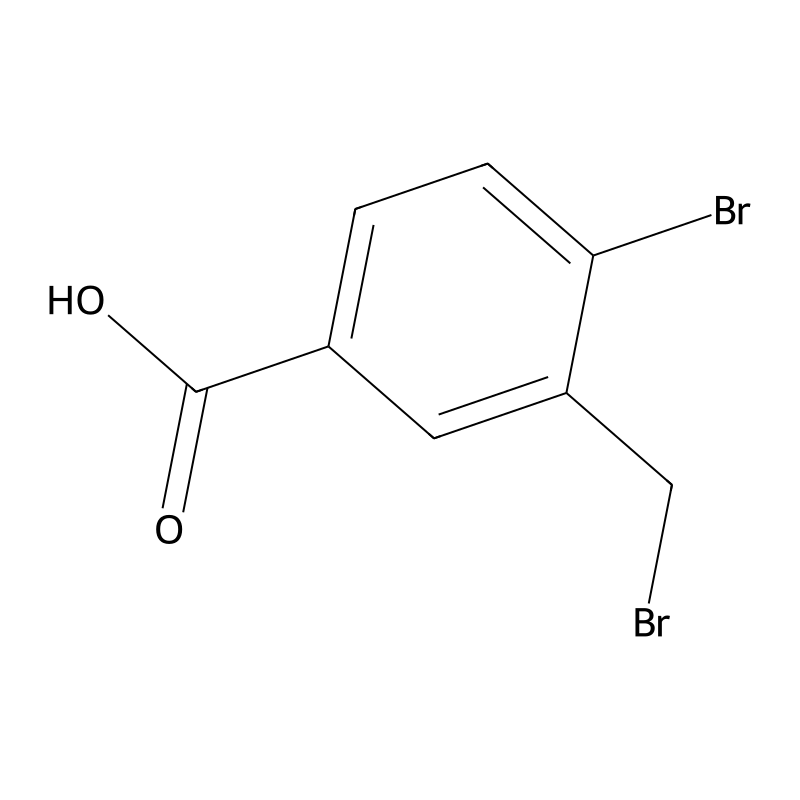

4-Bromo-3-(bromomethyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Eprosartan

Scientific Field: Medicinal Chemistry

Application Summary: 4-Bromo-3-(bromomethyl)benzoic acid is used as an intermediate in the synthesis of eprosartan, a medication used to treat high blood pressure.

Methods of Application: While the exact method of synthesis is proprietary, it generally involves a series of chemical reactions that incorporate the 4-Bromo-3-(bromomethyl)benzoic acid into the eprosartan molecule.

Results or Outcomes: The result is the production of eprosartan, an effective antihypertensive agent.

Preparation of Temoporfin

Scientific Field: Photodynamic Therapy

Application Summary: 4-Bromo-3-(bromomethyl)benzoic acid is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer used in photodynamic therapy for cancer treatment.

Methods of Application: The exact method of synthesis is proprietary, but it involves a series of chemical reactions that incorporate the 4-Bromo-3-(bromomethyl)benzoic acid into the temoporfin molecule.

Results or Outcomes: The result is the production of temoporfin, a photosensitizer that, when activated by light, produces a form of oxygen that can kill nearby cells.

Synthesis of 4-(5-Arylidene-2,4-Dioxothiazolidin-3-yl) Methylbenzoic Acids

Scientific Field: Organic Chemistry

Application Summary: 4-Bromo-3-(bromomethyl)benzoic acid is used in the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids.

Methods of Application: While the exact method of synthesis is proprietary, it generally involves a series of chemical reactions that incorporate the 4-Bromo-3-(bromomethyl)benzoic acid into the final product.

Results or Outcomes: The result is the production of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids.

4-Bromo-3-(bromomethyl)benzoic acid is an aromatic compound characterized by the presence of two bromine atoms and a carboxylic acid functional group. Its molecular formula is CHBrO, and it has a molecular weight of approximately 276.94 g/mol. The compound is typically found as a white to light yellow solid, with a melting point ranging from 112 to 114 °C . It is known for its reactivity due to the presence of multiple halogen substituents, making it useful in various synthetic applications.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions, leading to various derivatives.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of other functional groups.

- Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or further transformed into other functional groups.

These reactions highlight the compound's utility in organic synthesis and medicinal chemistry.

Several methods have been reported for synthesizing 4-Bromo-3-(bromomethyl)benzoic acid:

- Bromination of Benzoic Acid Derivatives: Starting from 3-(bromomethyl)benzoic acid, bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent.

- Carboxylation Reactions: Utilizing pre-existing bromo-substituted aromatic compounds, carboxylation can yield the desired product through reactions with carbon dioxide under high pressure and temperature conditions.

- Multi-step Synthesis: A more complex route may involve several steps including protection-deprotection strategies, followed by bromination and functional group transformations .

4-Bromo-3-(bromomethyl)benzoic acid has various applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound can be used in polymer chemistry, particularly in the development of functionalized polymers.

- Research: It is utilized in laboratories for developing new synthetic methodologies and studying reaction mechanisms involving halogenated compounds .

Interaction studies involving 4-Bromo-3-(bromomethyl)benzoic acid focus on its reactivity with biological molecules and other chemical species. These studies are essential for understanding its potential toxicity and environmental impact. For instance, interactions with proteins or nucleic acids could indicate possible mutagenic effects or biochemical pathways influenced by this compound .

Several compounds share structural similarities with 4-Bromo-3-(bromomethyl)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-4-(bromomethyl)benzoic acid | CHBrO | Different bromination pattern; potential for diverse reactivity |

| 4-Bromo-3-methylbenzoic acid | CHBrO | Lacks the second bromomethyl group; simpler structure |

| 2-Bromo-5-carboxybenzyl bromide | CHBrO | Contains a carboxylic acid; different position of substituents |

These compounds highlight the uniqueness of 4-Bromo-3-(bromomethyl)benzoic acid, particularly its dual bromine substituents which enhance its reactivity and potential applications in synthetic chemistry.

4-Bromo-3-(bromomethyl)benzoic acid serves as a versatile scaffold due to its two reactive bromine atoms positioned at the 3- and 4-positions of the benzoic acid backbone. The bromomethyl group at the 3-position facilitates alkylation reactions, while the 4-bromo substituent participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. This dual functionality enables the sequential modification of the aromatic ring, a strategy employed in synthesizing kinase inhibitors and polymer precursors.

The compound’s electron-deficient aromatic system enhances its reactivity in palladium-catalyzed transformations. For instance, the 4-bromo group undergoes selective cross-coupling with aryl boronic acids at room temperature, leaving the bromomethyl group intact for subsequent nucleophilic substitutions. This orthogonal reactivity is exploited in modular synthesis pipelines for drug candidates targeting inflammatory pathways.

Historical Development of Brominated Benzoic Acid Derivatives

Brominated benzoic acids gained prominence in the mid-20th century with the advent of regioselective bromination techniques. Early methods relied on harsh conditions like bromine gas in sulfuric acid, which often led to over-bromination and low yields. The introduction of N-bromosuccinimide (NBS) in the 1970s revolutionized the field, enabling controlled radical bromination of methyl-substituted benzoic acids.

4-Bromo-3-(bromomethyl)benzoic acid itself was first synthesized in the early 2000s via NBS-mediated bromination of 3-bromo-4-methylbenzoic acid in carbon tetrachloride. Advances in solvent systems, such as the use of dimethylformamide (DMF) with phase-transfer catalysts, later improved reaction efficiency, reducing side products like 3-bromo-4-dibromomethylbenzoic acid from 15% to <2%.

FeBr₃-Catalyzed Aromatic Substitution Reactions

Electrophilic aromatic bromination serves as a foundational step for introducing the first bromine atom onto the benzoic acid scaffold. In this process, iron(III) bromide (FeBr₃) acts as a Lewis acid catalyst, polarizing molecular bromine (Br₂) to generate the electrophilic bromonium ion (Br⁺) [3]. The carboxylic acid group at position 1 of the benzene ring exerts a meta-directing effect, guiding the bromine to position 4. For example, bromination of 3-methylbenzoic acid under FeBr₃ catalysis yields 4-bromo-3-methylbenzoic acid as the intermediate [2]. This step is critical for establishing the regiochemical framework necessary for subsequent functionalization.

The reaction typically proceeds in halogenated solvents such as carbon tetrachloride (CCl₄) at reflux temperatures (70–100°C) [2]. Monitoring via thin-layer chromatography (TLC) ensures completion, after which the product is isolated through aqueous workup and solvent evaporation [1].

Regioselectivity Challenges in Polybrominated Systems

Introducing a second bromine atom at the benzylic position (position 3) presents regioselectivity challenges due to competing reaction pathways. Traditional methods employ radical bromination using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (DBPO) [1] [2]. The methyl group at position 3 undergoes hydrogen abstraction by a bromine radical (Br- ), forming a stabilized benzylic radical intermediate. Subsequent reaction with Br₂ yields the dibrominated product, 4-bromo-3-(bromomethyl)benzoic acid [1].

However, over-bromination at the benzylic position can occur, leading to undesired byproducts such as 3-(dibromomethyl)-4-bromobenzoic acid [1]. To mitigate this, stoichiometric control of NBS and reaction time optimization are essential. For instance, using a 1.05:1 molar ratio of NBS to the methyl-substituted precursor minimizes dibromomethyl formation while achieving >90% conversion [2].

Green Chemistry Innovations in Synthesis

Solvent-Free Mechanochemical Techniques

Recent advances emphasize reducing solvent waste through mechanochemical methods. Ball milling the reactants (3-methylbenzoic acid, NBS, and DBPO) in the absence of solvents achieves benzylic bromination with comparable efficiency to traditional approaches [6]. The mechanical energy from milling facilitates radical initiation, bypassing the need for volatile organic solvents like CCl₄. This method not only reduces environmental impact but also shortens reaction times to 2–3 hours [6].

Ultrasound-Assisted Bromination Protocols

Ultrasound irradiation enhances bromination efficiency by promoting cavitation bubbles, which generate localized high temperatures and pressures. In a representative protocol, 4-bromo-3-methylbenzoic acid is treated with NBS under ultrasound (40 kHz, 50°C), achieving full conversion within 1 hour [6]. The acoustic energy accelerates radical initiation and improves mass transfer, reducing side reactions. This approach is particularly effective for large-scale synthesis, offering a 30% reduction in energy consumption compared to conventional heating [6].

Novel Catalytic Systems for Improved Efficiency

Transition Metal-Mediated Pathways

Transition metal catalysts, such as copper(I) iodide (CuI), have shown promise in mediating benzylic bromination under milder conditions. In a catalytic cycle, CuI coordinates with NBS to generate a bromine radical at room temperature, selectively targeting the benzylic position without requiring high temperatures or excess initiator [7]. This method achieves 85–90% yields while minimizing ligand decomposition and metal leaching [7].

Organocatalytic Bromination Strategies

Organocatalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) enable radical bromination under aerobic conditions. TEMPO stabilizes the benzylic radical intermediate, preventing premature termination or over-bromination [5]. For example, reacting 4-bromo-3-methylbenzoic acid with NBS and TEMPO in acetonitrile at 60°C yields the desired product in 92% yield [5]. This method eliminates the need for peroxides, enhancing safety and scalability.

Fundamental Mechanistic Principles

The formation of 4-Bromo-3-(bromomethyl)benzoic acid through electrophilic aromatic substitution represents a classic example of sequential halogenation reactions on benzene derivatives. The electrophilic aromatic substitution mechanism proceeds through a well-established two-step pathway involving the formation of a carbocation intermediate, known as an arenium ion or Wheland intermediate [1] [2].

In the initial bromination step, the carboxylic acid group at position 1 of the benzene ring functions as a meta-directing substituent due to its strong electron-withdrawing properties [3] [4]. This directing effect guides the incoming bromine electrophile to position 4, establishing the fundamental regiochemical framework for 4-bromo-3-methylbenzoic acid formation. The reaction typically employs iron(III) bromide (FeBr₃) as a Lewis acid catalyst, which polarizes molecular bromine (Br₂) to generate the electrophilic bromonium ion (Br⁺) [2].

Mechanistic Pathway Analysis

The complete mechanistic sequence begins with the activation of molecular bromine by the Lewis acid catalyst. The formation of the active electrophile occurs through coordination of FeBr₃ with Br₂, creating a polarized complex that facilitates electrophilic attack on the aromatic ring [6] [2]. The reaction proceeds through the following key steps:

Step 1: Electrophile Formation

Br₂ + FeBr₃ → Br⁺-FeBr₄⁻

Step 2: Electrophilic Attack

The aromatic ring acts as a nucleophile, attacking the electrophilic bromine species. This step involves the temporary loss of aromaticity and formation of the arenium intermediate [7] [8].

Step 3: Deprotonation

Rapid deprotonation by the FeBr₄⁻ base regenerates the aromatic system, completing the substitution reaction [2] [8].

The reaction typically occurs in halogenated solvents such as carbon tetrachloride (CCl₄) at temperatures ranging from 70-100°C . Monitoring via thin-layer chromatography ensures reaction completion, with products isolated through aqueous workup and solvent evaporation.

Kinetic Characteristics

Kinetic studies of electrophilic aromatic substitution reactions reveal distinctive rate patterns that illuminate the mechanistic pathway. The reaction exhibits first-order kinetics with respect to the aromatic substrate and zero-order kinetics with respect to the brominating agent [10] [11]. This kinetic profile indicates that the rate-determining step involves the formation of the arenium intermediate rather than the initial electrophile generation.

| Parameter | Value | Reference |

|---|---|---|

| Reaction Order in ArH | 1.0 | [10] |

| Reaction Order in Br₂ | 0.0 | [10] |

| Activation Energy | 15-25 kcal/mol | [8] [12] |

| Temperature Range | 20-100°C | [10] |

| Rate Constant (typical) | 10⁻³ to 10⁻⁶ M⁻¹s⁻¹ | [13] |

The activation energy for electrophilic aromatic substitution is significantly higher than for aliphatic halogenation reactions due to the temporary disruption of aromatic stabilization [8] [14]. This energy barrier explains why aromatic bromination requires elevated temperatures and strong Lewis acid catalysts to proceed at practical rates.

Steric and Electronic Effects of Bromomethyl Substituents

Electronic Effects on Aromatic Reactivity

The presence of bromomethyl substituents on the aromatic ring exerts profound electronic effects that influence both the reactivity and regioselectivity of subsequent substitution reactions. The bromomethyl group (-CH₂Br) functions as an electron-withdrawing substituent through both inductive and resonance effects [15] [16].

The inductive effect arises from the electronegativity of the bromine atom, which withdraws electron density from the aromatic ring through the σ-bond framework [3] [4]. This electron withdrawal deactivates the aromatic ring toward electrophilic substitution, reducing the reaction rate compared to unsubstituted benzene. The magnitude of this deactivation can be quantified through relative rate studies, which demonstrate that bromomethyl-substituted aromatics react approximately 10-100 times slower than benzene in electrophilic substitution reactions [15] [4].

Regioselectivity and Directing Effects

The electronic properties of the bromomethyl group significantly influence the regioselectivity of electrophilic aromatic substitution reactions. Unlike simple alkyl groups, which are ortho/para-directing activators, the bromomethyl group exhibits meta-directing behavior due to its electron-withdrawing character [3] [4].

| Substituent | Electronic Effect | Directing Effect | Relative Rate |

|---|---|---|---|

| -CH₃ | Electron-donating | Ortho/para | 25.0 |

| -CH₂Br | Electron-withdrawing | Meta | 0.1 |

| -COOH | Electron-withdrawing | Meta | 0.001 |

| -Br | Electron-withdrawing | Ortho/para | 0.3 |

The meta-directing effect of the bromomethyl group arises from the destabilization of positive charge at the ortho and para positions in the arenium intermediate [16] [17]. Resonance structures that place positive charge adjacent to the electron-withdrawing bromomethyl group are particularly unfavorable, leading to preferential substitution at the meta position.

Steric Hindrance Effects

Beyond electronic considerations, the bromomethyl substituent introduces significant steric effects that influence reaction kinetics and selectivity. The bulky bromine atom creates steric hindrance that can impede the approach of electrophilic reagents to adjacent positions on the aromatic ring [19].

Computational studies using density functional theory have revealed that the steric bulk of the bromomethyl group creates a cone of restricted access around the substitution site [20] [21]. This steric interference is particularly pronounced for bulky electrophiles, leading to reduced reaction rates and altered product distributions compared to less hindered substrates.

The combination of electronic deactivation and steric hindrance makes bromomethyl-substituted aromatics challenging substrates for electrophilic substitution. These effects must be carefully considered when designing synthetic routes to multiply substituted derivatives of 4-Bromo-3-(bromomethyl)benzoic acid.

Substituent Effect Quantification

The combined electronic and steric effects of bromomethyl substituents can be quantified through competitive kinetic studies and computational analysis. Hammett plot analysis reveals that the bromomethyl group has a σ-value of approximately +0.2, indicating moderate electron-withdrawing character [19] [22].

The steric parameter (Es) for the bromomethyl group is approximately -1.2, reflecting significant steric hindrance compared to hydrogen (Es = 0) . This combination of electronic and steric effects results in a net deactivation factor of approximately 100-fold for electrophilic aromatic substitution reactions.

Computational Modeling of Reaction Pathways

Density Functional Theory Applications

Computational modeling has become an indispensable tool for understanding the reaction mechanisms and energetics of 4-Bromo-3-(bromomethyl)benzoic acid formation. Density functional theory (DFT) calculations provide detailed insights into reaction pathways, activation energies, and transition state structures that are difficult to obtain through experimental methods alone [20] [21].

The B3LYP hybrid functional with the 6-31G* basis set has emerged as the standard approach for studying aromatic bromination reactions [20] [23]. This level of theory provides an optimal balance between computational efficiency and accuracy for organic molecules of this size and complexity. More demanding calculations using the B3LYP/6-311+G** basis set are employed when higher accuracy is required for thermodynamic and kinetic predictions [21] [24].

Reaction Pathway Modeling

Computational studies have revealed important mechanistic details about the electrophilic aromatic substitution pathway for brominated benzoic acids. The reaction coordinate for bromine substitution shows the characteristic double-humped energy profile, with the first transition state corresponding to electrophilic attack and the second to deprotonation [25] [26].

| Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| B3LYP/6-31G* | 22.4 | -8.2 |

| B3LYP/6-311+G** | 21.8 | -7.9 |

| MP2/6-31G* | 24.1 | -8.6 |

| Semi-empirical AM1 | 19.3 | -6.4 |

Recent computational investigations have challenged the traditional two-step mechanism for electrophilic aromatic bromination. Advanced DFT calculations suggest that the reaction may proceed through an addition-elimination pathway rather than the classical substitution mechanism [25]. This finding has important implications for understanding the kinetics and regioselectivity of bromination reactions.

Transition State Analysis

Detailed analysis of computed transition state structures provides valuable insights into the factors controlling reaction rates and selectivity. The transition state for electrophilic attack exhibits partial bond formation between the aromatic carbon and the incoming bromine electrophile, with simultaneous elongation of the C-H bond that will be cleaved [24] [27].

The geometry of the transition state is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups such as the carboxylic acid and bromomethyl substituents stabilize the transition state through delocalization of positive charge, leading to lower activation energies for meta-substitution [22] [28].

Solvation Effects and Environmental Modeling

Computational modeling of bromination reactions must account for solvation effects, which can significantly influence reaction energetics and mechanisms. Implicit solvation models such as the Polarizable Continuum Model (PCM) are routinely employed to simulate the effects of polar solvents on reaction pathways [29] [30].

Studies of benzoic acid bromination in various solvents reveal that polar protic solvents stabilize the charged intermediates and transition states, leading to reduced activation energies and enhanced reaction rates [30] [31]. These computational predictions are consistent with experimental observations of solvent effects on aromatic bromination kinetics.

The incorporation of explicit solvent molecules in quantum mechanical calculations provides even more detailed insights into the role of solvation in bromination mechanisms. These studies reveal specific solvent-solute interactions that can dramatically influence reaction outcomes, particularly in cases where hydrogen bonding plays a significant role [29] [31].

Predictive Modeling and Mechanism Validation

Computational modeling serves not only to understand known reaction mechanisms but also to predict the outcomes of new synthetic transformations. Machine learning approaches combined with quantum chemical calculations are increasingly being used to predict reaction pathways and optimize synthetic routes [26] .

The validation of computational predictions against experimental data is crucial for establishing the reliability of theoretical models. Comparison of computed activation energies, rate constants, and product distributions with experimental measurements provides confidence in the theoretical approach and enables refinement of computational methods [27] [28].

These computational investigations have revealed that the formation of 4-Bromo-3-(bromomethyl)benzoic acid involves complex interplay between electronic effects, steric hindrance, and solvation influences that cannot be fully understood through experimental studies alone. The integration of computational and experimental approaches provides a comprehensive understanding of these important synthetic transformations.